1-(4-tert-butylbenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Overview
Description
1-(4-tert-butylbenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H32N2O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.24129289 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Applications in Medicinal Chemistry
Compounds with structural features similar to 1-(4-tert-butylbenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide often find utility in the synthesis of pharmacologically active molecules. For example, tert-butanesulfinamide and its derivatives are known for their roles in the synthesis of N-heterocycles, which are crucial in medicinal chemistry for creating drugs with diverse therapeutic effects (Philip et al., 2020). These methodologies provide general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutically applicable compounds.
Biological Activity and Drug Design
The presence of piperidine and furanyl groups in molecules often indicates potential for central nervous system (CNS) activity. Research has identified functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity (Saganuwan, 2017). Compounds containing these functional groups may exhibit effects ranging from depression to convulsion, providing a basis for the development of new CNS drugs.
Environmental and Toxicological Studies
While the direct environmental impact and toxicological profile of this compound may not be documented, related compounds have been studied for their environmental persistence and potential toxic effects. For instance, synthetic phenolic antioxidants (SPAs), including butylated compounds, have been reviewed for their environmental occurrence, human exposure, and toxicity, highlighting the need for understanding the environmental behaviors and toxic effects of such compounds (Liu & Mabury, 2020).
Properties
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-22(2,3)18-8-6-17(7-9-18)21(26)24-12-10-16(11-13-24)20(25)23-15-19-5-4-14-27-19/h6-9,16,19H,4-5,10-15H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPZKLKDLPCIAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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